molecular formula C18H19N5O3 B6576236 8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878441-25-9

8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6576236
CAS No.: 878441-25-9
M. Wt: 353.4 g/mol
InChI Key: CCLMPOMLXAQFJE-UHFFFAOYSA-N
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Description

8-(2-Methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived heterocyclic compound featuring a tricyclic imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 2-methoxyphenyl group at the 8-position and methyl substitutions at the 1, 3, 6, and 7 positions (CAS: 923151-97-7) . This article compares the target compound with its analogs, focusing on structural modifications, receptor affinity, pharmacological activity, pharmacokinetics, and safety profiles.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-8-6-7-9-13(12)26-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMPOMLXAQFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at the methoxy position .

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Structural Modifications and Structure-Activity Relationships (SAR)

The imidazo[2,1-f]purine-2,4-dione scaffold is highly versatile, with substituent variations dictating biological activity. Key structural comparisons are summarized in Table 1 .

Compound Name / ID Substituents (Position) Key Structural Features Reference
Target Compound 8-(2-methoxyphenyl); 1,3,6,7-tetramethyl Electron-donating methoxy group; high methyl substitution (enhanced lipophilicity)
CB11 8-(2-aminophenyl); 3-butyl; 1,6,7-trimethyl Aryl amine group; butyl chain (PPARγ agonist activity)
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl); 1,3-dimethyl Fluorinated phenylpiperazine chain (5-HT1A partial agonist)
AZ-861 8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl); 1,3-dimethyl Trifluoromethylphenylpiperazine chain (stronger 5-HT1A agonism)
Compound 3i (Zagórska et al.) 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl); 1,3,7-trimethyl Extended pentyl linker; fluorophenyl group (antidepressant/anxiolytic)
Compound 6h (Tokgoz et al.) 8-[3-(N4-phenylpiperazinyl)propyl]; 1,3-dimethyl Phenylpiperazine chain (high 5-HT1A affinity, Ki = 5.6 nM)

Key SAR Insights :

  • Arylpiperazine chains (e.g., in AZ-853, AZ-861, 3i) enhance 5-HT1A/5-HT7 receptor binding. Longer alkyl linkers (e.g., pentyl in 3i) improve receptor interaction .
  • Electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring increase metabolic stability and receptor affinity compared to electron-donating groups (e.g., -OCH3) .
Pharmacological Activity

Table 2 compares functional outcomes of structurally related compounds.

Compound Primary Target Key Pharmacological Effects Reference
Target Compound Not reported Insufficient data; structural analogs suggest potential 5-HT1A/PDE modulation
CB11 PPARγ Induces apoptosis in NSCLC via ROS, MMP collapse, caspase-3 activation
AZ-853 5-HT1A (Ki = 0.6 nM) Antidepressant (FST), partial agonist; brain-penetrant; lowers blood pressure
AZ-861 5-HT1A (Ki = 0.2 nM) Stronger agonist than AZ-853; lipid metabolism disruption; no weight gain
Compound 3i 5-HT1A/5-HT7 Antidepressant (FST, 2.5 mg/kg); anxiolytic (four-plate test)
Compound 6h 5-HT1A (Ki = 5.6 nM) Reduces FST immobility time; comparable to imipramine

Key Findings :

  • 5-HT1A affinity correlates with antidepressant efficacy. AZ-861’s lower Ki (0.2 nM) vs. AZ-853 (0.6 nM) reflects its stronger agonism, though AZ-853’s brain penetration confers superior in vivo activity .
  • Fluorinated derivatives (e.g., 3i) show dual 5-HT1A/5-HT7 activity and anxiolytic effects, likely due to optimized pharmacokinetics .

Key Trends :

  • Lipophilicity : Higher logP values (e.g., AZ-861: 4.1) correlate with better CNS penetration but may reduce aqueous solubility .
  • Safety: Substituents influence side effects. AZ-853’s α1-adrenolytic activity causes hypotension, absent in AZ-861 . Methyl groups (target compound) could pose hepatotoxicity risks if extensively metabolized.

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